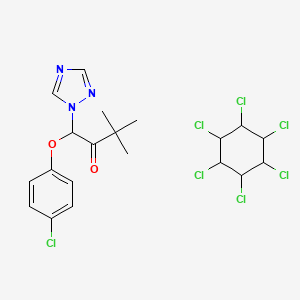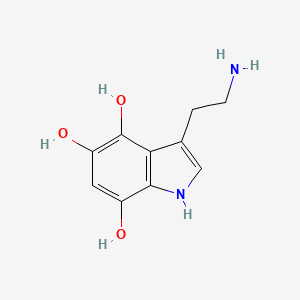
3-(2-aminoethyl)-1H-indole-4,5,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-1H-indole-4,5,7-triol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indole-4,5,7-triol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functional Group Introduction:
Hydroxylation: The hydroxyl groups at the 4, 5, and 7 positions are introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
3-(2-aminoethyl)-1H-indole-4,5,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to hydrogen atoms.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidized Derivatives: Quinones and other oxidized products.
Reduced Derivatives: Compounds with modified functional groups.
Substituted Derivatives: Compounds with different functional groups replacing the aminoethyl group.
科学的研究の応用
3-(2-aminoethyl)-1H-indole-4,5,7-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-aminoethyl)-1H-indole-4,5,7-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of neurotransmitter receptors, such as serotonin receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
類似化合物との比較
Similar Compounds
Tryptamine: A biogenic amine with a similar indole structure, known for its role as a neurotransmitter.
Serotonin: A neurotransmitter with a similar indole structure, involved in regulating mood and behavior.
Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-1H-indole-4,5,7-triol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl groups at the 4, 5, and 7 positions, combined with the aminoethyl group at the 3-position, make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
100513-77-7 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-indole-4,5,7-triol |
InChI |
InChI=1S/C10H12N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-15H,1-2,11H2 |
InChIキー |
AKHSJVWULQDHPQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


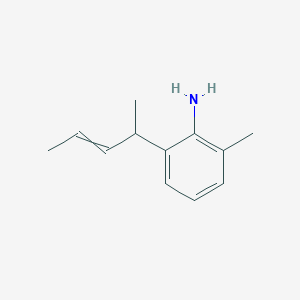
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
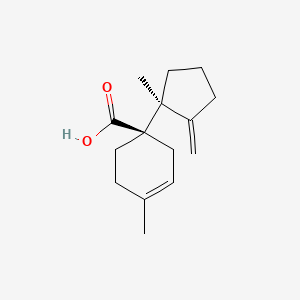
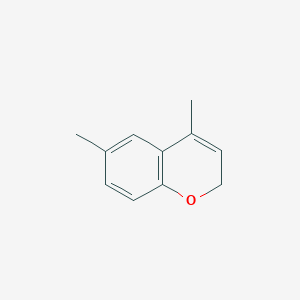

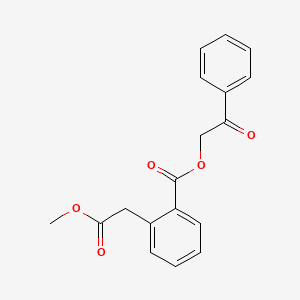
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
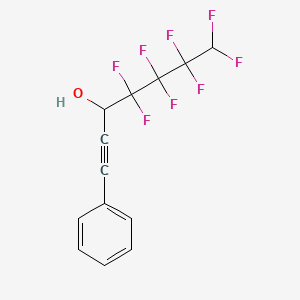
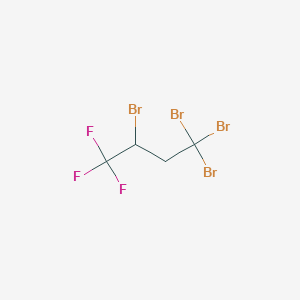
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
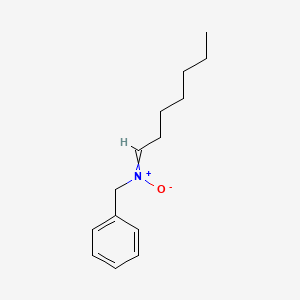
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
